4-(4-Iodophenyl)-3-thiosemicarbazide

Description

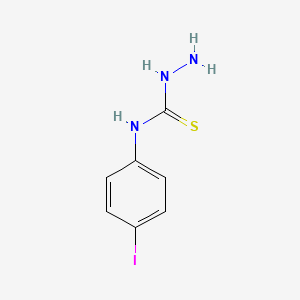

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-iodophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSJNFXUPWXVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374768 | |

| Record name | 4-(4-Iodophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41401-36-9 | |

| Record name | 4-(4-Iodophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41401-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Iodophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(4-Iodophenyl)-3-thiosemicarbazide. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a halogenated aromatic thiosemicarbazide with potential applications in various fields of chemical and biological research. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₈IN₃S | [1][2] |

| Molecular Weight | 293.13 g/mol | [1] |

| Melting Point | 200°C (with decomposition) | [1] |

| Boiling Point | 353.4°C at 760 mmHg | [1] |

| Density | 1.974 g/cm³ | [1] |

| LogP | 2.61550 (Predicted) | [1] |

| Water Solubility | Insoluble | [3][4][5] |

| Appearance | White to off-white solid | [5] |

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for thiosemicarbazide formation. A general and reliable approach involves the reaction of 4-iodophenyl isothiocyanate with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-iodophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolve 4-iodophenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with continuous stirring.

-

After the initial reaction subsides, reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound product under vacuum.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic peaks for the aromatic protons of the iodophenyl group and the protons of the thiosemicarbazide moiety (NH and NH₂ groups).

-

¹³C NMR will display signals corresponding to the carbon atoms of the aromatic ring and the thiocarbonyl group (C=S).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and amide groups, C=S stretching of the thiocarbonyl group, and C-I stretching of the iodophenyl group.

-

-

Mass Spectrometry (MS):

-

Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

-

Biological Activity and Signaling Pathway

Thiosemicarbazide and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[6] Recent studies have highlighted the potential of 4-arylthiosemicarbazides as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][8][9]

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the production of melanin.[10] The proposed mechanism of inhibition by thiosemicarbazide derivatives involves the chelation of the copper ions within the active site of the enzyme, thereby rendering it inactive.[7][9] This inhibition disrupts the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis.[10][11][12][13][14]

The signaling pathway for melanogenesis and the point of inhibition by this compound are illustrated in the following diagram.

Caption: Inhibition of the melanogenesis pathway by this compound.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the synthesis and evaluation of this compound and a logical diagram depicting the structure-activity relationship exploration.

Experimental Workflow

Caption: General experimental workflow for synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Logic

Caption: Logical flow for exploring structure-activity relationships.

References

- 1. This compound | CAS#:41401-36-9 | Chemsrc [chemsrc.com]

- 2. PubChemLite - this compound (C7H8IN3S) [pubchemlite.lcsb.uni.lu]

- 3. 4-(4-Chlorophenyl)-3-thiosemicarbazide, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. 4-(4-CHLOROPHENYL)-3-THIOSEMICARBAZIDE CAS#: 22814-92-2 [m.chemicalbook.com]

- 5. 4-(4-CHLOROPHENYL)-3-THIOSEMICARBAZIDE | 22814-92-2 [chemicalbook.com]

- 6. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory activity and mechanism of thiosemicarbazide derivatives on tyrosinase and their anti-browning activity in fresh apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Tyrosinase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]

Spectroscopic and Physicochemical Profile of 4-(4-Iodophenyl)-3-thiosemicarbazide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of 4-(4-Iodophenyl)-3-thiosemicarbazide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document presents available data, outlines experimental protocols for its characterization, and includes a logical workflow for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 41401-36-9[1] |

| Molecular Formula | C₇H₈IN₃S[1][2] |

| Molecular Weight | 293.13 g/mol [3] |

| Melting Point | 200°C (decomposition)[1] |

| Appearance | White solid (typical for related compounds) |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure and data from analogous thiosemicarbazide derivatives, the expected spectral characteristics are outlined below.

Mass Spectrometry

While experimental mass spectra are not readily accessible, predicted data for various adducts of the parent molecule provides insight into its expected mass-to-charge ratios.

| Adduct | Predicted m/z |

| [M+H]⁺ | 293.95564 |

| [M+Na]⁺ | 315.93758 |

| [M-H]⁻ | 291.94108 |

| [M]⁺ | 292.94781 |

| Data sourced from predicted values.[2] |

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic peaks corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine and amide) | 3100-3400 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=S (thioketone) | 1200-1300 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N | 1250-1350 | Stretching |

| C-I | 500-600 | Stretching |

| Expected ranges are based on typical values for similar functional groups.[4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) is anticipated to show distinct signals for the aromatic and amine/amide protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (ortho to I) | 7.6 - 7.8 | Doublet | 2H |

| Aromatic protons (meta to I) | 7.0 - 7.2 | Doublet | 2H |

| NH₂ | ~5.0 | Singlet (broad) | 2H |

| NH (thiourea) | ~9.5 | Singlet (broad) | 1H |

| NH (hydrazine) | ~8.0 | Singlet (broad) | 1H |

| Expected chemical shifts are estimates based on related structures.[6] |

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | 175-185 |

| Aromatic C-I | 90-100 |

| Aromatic C-N | 140-150 |

| Aromatic C-H | 115-135 |

| Expected chemical shifts are estimates based on related structures. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis Workflow

The synthesis of this compound typically involves the reaction of 4-iodophenyl isothiocyanate with hydrazine hydrate.

Caption: General synthesis and analysis workflow.

Spectroscopic Analysis Workflow

A standard workflow for the complete spectroscopic characterization of the synthesized compound.

Caption: Spectroscopic characterization workflow.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes should be employed.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via liquid chromatography.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation: The solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or mixed with KBr and pressed into a pellet.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) may be used as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (e.g., COSY, HSQC) are acquired to fully elucidate the structure.

This guide serves as a foundational resource for researchers working with this compound. While complete, experimentally-derived spectra are not yet publicly available, the provided data and protocols offer a robust framework for its synthesis, characterization, and future investigation.

References

- 1. This compound | CAS#:41401-36-9 | Chemsrc [chemsrc.com]

- 2. PubChemLite - this compound (C7H8IN3S) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

crystal structure of 4-(4-Iodophenyl)-3-thiosemicarbazide

An In-depth Technical Guide on the Physicochemical Properties and Predicted Crystal Structure of 4-(4-Iodophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties. The substitution pattern on the phenyl ring of 4-phenylthiosemicarbazides plays a crucial role in their biological efficacy and mechanism of action. This technical guide focuses on this compound, providing a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its synthesis and crystallization, and an analysis of its expected crystal structure based on crystallographic data from analogous halogenated compounds. This document aims to serve as a valuable resource for researchers involved in the synthesis, characterization, and drug development of novel thiosemicarbazide derivatives.

Physicochemical Properties

While a definitive crystal structure for this compound is not publicly available, its fundamental physicochemical properties have been documented. These properties are essential for its synthesis, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C7H8IN3S | [1][2][3] |

| Molecular Weight | 293.13 g/mol | [2][3] |

| Melting Point | 200°C (decomposition) | [3] |

| Density | 1.974 g/cm³ | [3] |

| Appearance | Expected to be a solid | |

| Solubility | Insoluble in water; soluble in DMF and DMSO | [4] |

Synthesis and Crystallization: Experimental Protocol

The following protocol describes a generalized method for the synthesis of this compound and its subsequent crystallization for single-crystal X-ray diffraction analysis. This protocol is based on established methods for similar thiosemicarbazide derivatives.[4][5][6][7]

Synthesis of this compound

Materials:

-

4-Iodophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (anhydrous)

Procedure:

-

Dissolve 4-iodophenyl isothiocyanate (1 equivalent) in a minimal amount of anhydrous ethanol.

-

To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with continuous stirring.

-

A precipitate is expected to form upon the addition of hydrazine hydrate.

-

Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure the completion of the reaction.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Dry the product under a vacuum to yield this compound.

Crystallization for Single-Crystal X-ray Diffraction

Procedure:

-

Dissolve the synthesized this compound in a suitable solvent (e.g., hot ethanol, DMF, or a mixture of solvents) to prepare a saturated solution.

-

Slowly cool the saturated solution to room temperature.

-

Allow the solvent to evaporate slowly over several days.

-

Colorless, single crystals suitable for X-ray diffraction are expected to form.

Predicted Crystal Structure and Crystallographic Parameters

Although the has not been experimentally determined, its structural parameters can be inferred from the crystallographic data of its halogenated analogs: 4-(4-bromophenyl)-thiosemicarbazide[8], 4-(3-chlorophenyl)thiosemicarbazide[9], and (Z)-4-[4-fluorophenyl]thiosemicarbazide[10].

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 4-(4-bromophenyl)-thiosemicarbazide | Orthorhombic | P2₁2₁2₁ | 6.883(1) | 9.070(1) | 14.821(2) | 90 | [8] |

| 4-(3-chlorophenyl)thiosemicarbazide | Monoclinic | P2₁/c | 6.914(5) | 4.304(4) | 30.306(3) | 94.66(3) | [9] |

| (Z)-4-[4-fluorophenyl]thiosemicarbazide | Monoclinic | P2₁/c | 12.1056(8) | 5.5177(4) | 12.4339(8) | 90.063(2) | [10] |

Based on these analogs, it is highly probable that this compound will crystallize in either a monoclinic or orthorhombic crystal system. The thiosemicarbazide moiety is expected to adopt a planar conformation, with the sulfur and terminal hydrazinic nitrogen atoms in a trans configuration.[9] Intermolecular hydrogen bonding between the amine and thione groups is anticipated to play a significant role in stabilizing the crystal packing.[8]

Biological Context and Potential Applications

Thiosemicarbazide derivatives are known to exhibit a broad spectrum of biological activities. The iodine substituent at the para position of the phenyl ring in this compound is expected to influence its lipophilicity and electronic properties, which in turn could modulate its biological activity. Related thiosemicarbazides have demonstrated potential as:

-

Anti-Toxoplasma agents: By inhibiting tyrosinase, an enzyme crucial for the parasite's metabolism.[11]

-

Antimalarial agents: Showing efficacy against Plasmodium falciparum.[4]

-

Antimycobacterial agents: Exhibiting activity against Mycobacterium bovis.[5]

-

Antibacterial agents: With demonstrated effects against various bacterial strains.[8]

The development of this compound and its derivatives could therefore represent a promising avenue for the discovery of new therapeutic agents.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural determination of this compound.

Caption: Experimental workflow for the synthesis and crystal structure determination.

References

- 1. PubChemLite - this compound (C7H8IN3S) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [guidechem.com]

- 3. This compound | CAS#:41401-36-9 | Chemsrc [chemsrc.com]

- 4. Novel thiosemicarbazones derivatives bearing aromatic iodine moiety: Design, synthesis and anti-malarial activity - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]

- 7. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of 4-(3-chlorophenyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Iodinated Thiosemicarbazides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds with a broad spectrum of biological activities. The introduction of a halogen atom, particularly iodine, into the thiosemicarbazide framework has been suggested to enhance their therapeutic efficacy and reduce toxicity, making iodinated thiosemicarbazides a compelling area of investigation for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of iodinated thiosemicarbazides, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Iodinated Thiosemicarbazides

The synthesis of iodinated thiosemicarbazides typically involves a multi-step process. A general synthetic route for the preparation of 4-(p-iodophenyl)-3-thiosemicarbazone derivatives is outlined below.[1]

General Synthetic Protocol

A common method for synthesizing 4-(p-iodophenyl)-3-thiosemicarbazone derivatives involves the following key steps:

-

Formation of Isothiocyanate: The synthesis often commences with the reaction of an aromatic iodine compound with carbon disulfide in the presence of a base, such as triethylamine, to yield the corresponding isothiocyanate.[1]

-

Formation of Thiosemicarbazide: The resulting isothiocyanate is then reacted with hydrazine hydrate to form the 4-(p-iodophenyl)-thiosemicarbazide intermediate.[1]

-

Condensation to Thiosemicarbazone: Finally, the thiosemicarbazide is condensed with various aldehydes or ketones in a suitable solvent, such as ethanol, often with catalytic amounts of acid, to produce the target iodinated thiosemicarbazone derivatives.[1]

The following diagram illustrates a typical experimental workflow for the synthesis of these compounds.

Therapeutic Potential and Biological Activities

Iodinated thiosemicarbazides and their thiosemicarbazone derivatives have demonstrated a wide array of biological activities, positioning them as potential candidates for the development of new drugs targeting various diseases.

Anticancer Activity

The anticancer potential of thiosemicarbazones is one of the most extensively studied areas. The introduction of an iodine atom can enhance this activity. The proposed mechanisms of action for the anticancer effects of thiosemicarbazones are multifaceted and often involve the chelation of essential metal ions, leading to the disruption of cellular processes vital for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various thiosemicarbazide and thiosemicarbazone derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.7 µg/mL | [2] |

| 4-bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.9 µg/mL | [2] |

| Thiosemicarbazone Derivative C4 | HT-29 (Colorectal) | 6.7 | [3] |

| Thiosemicarbazone Derivative C4 | SW620 (Colorectal) | 8.3 | [3] |

| Nitro-substituted semicarbazide 4c | U87 (Glioblastoma) | 12.6 µg/mL | [4] |

| Nitro-substituted semicarbazide 4d | U87 (Glioblastoma) | 13.7 µg/mL | [4] |

| Nitro-substituted thiosemicarbazide 5d | U87 (Glioblastoma) | 13.0 µg/mL | [4] |

| Nitro-substituted thiosemicarbazide 5b | U87 (Glioblastoma) | 14.6 µg/mL | [4] |

Proposed Anticancer Signaling Pathways

The anticancer activity of thiosemicarbazones is believed to be mediated through several signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis (programmed cell death) in cancer cells.

Furthermore, studies on thiosemicarbazones suggest their interference with key cellular signaling pathways that regulate cell survival, proliferation, and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways. While direct evidence for iodinated thiosemicarbazides is still emerging, it is plausible that they share similar mechanisms.

Antimicrobial Activity

Thiosemicarbazides and their derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The presence of a halogen, such as iodine, is thought to contribute to their antimicrobial efficacy.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The table below presents MIC values for various thiosemicarbazide derivatives against different microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazide 3a | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [5] |

| Thiosemicarbazide 3a | Staphylococcus spp. (except MRSA) | 1.95 | [5] |

| Thiosemicarbazide 3e | Bacillus cereus ATCC 10876 | 7.81 | [5] |

| Thiosemicarbazide 3e | Staphylococcus aureus (MSSA) | 15.63–31.25 | [5] |

| Thiosemicarbazide SA11 | Micrococcus luteus ATCC 10240 | 3.9 | [6] |

| Thiosemicarbazide SA12 | Micrococcus luteus ATCC 10240 | 3.9 | [6] |

| Thiosemicarbazones (general) | Gram-positive bacteria | 0.49-7.8 | [7] |

| Thiosemicarbazones (general) | Mycobacterium tuberculosis | 0.5-16 | [7] |

Antioxidant Activity

Several thiosemicarbazone derivatives have been shown to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. The antioxidant capacity is often evaluated by measuring the compound's ability to scavenge free radicals, with the IC50 value representing the concentration required to scavenge 50% of the radicals.

Quantitative Data on Antioxidant Activity

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Nitro-substituted semicarbazide 4c | DPPH | 4.5 | [4] |

| Nitro-substituted semicarbazide 4d | DPPH | 7.2 | [4] |

| Nitro-substituted thiosemicarbazide 5d | DPPH | 5.6 | [4] |

| Nitro-substituted thiosemicarbazide 5b | DPPH | 7.0 | [4] |

Enzyme Inhibition

The biological activities of thiosemicarbazides are often linked to their ability to inhibit specific enzymes. For instance, their anticancer effects are partly attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[8] Additionally, some thiosemicarbazones have been identified as inhibitors of other enzymes, such as tyrosinase.

Quantitative Data on Enzyme Inhibition

| Compound/Derivative | Enzyme | Inhibition Parameter | Value (µM) | Reference |

| 4-(piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-cyanophenoxy)benzylidene]thiosemicarbazide (2c) | COX-1 | IC50 | 1.89 | [9] |

| 4-(piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-nitrophenoxy)benzylidene]thiosemicarbazide (2b) | COX-1 | IC50 | 13.44 | [9] |

| 4-(piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-nitrophenoxy)benzylidene]thiosemicarbazide (2b) | COX-2 | IC50 | 12.60 | [9] |

| Acetophenone thiosemicarbazone 6 | Tyrosinase | IC50 | 0.34 | [10] |

| Acetophenone thiosemicarbazones 5, 8, 9 | Tyrosinase | IC50 | < 1 | [10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the therapeutic potential of new compounds. Below are outlines of key experimental methodologies.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the iodinated thiosemicarbazide derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3][11]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution of Compound: The iodinated thiosemicarbazide is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]

Conclusion and Future Directions

Iodinated thiosemicarbazides represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. Their synthesis is achievable through established chemical routes, and they exhibit potent biological activities in vitro. The incorporation of iodine appears to be a viable strategy for enhancing the pharmacological properties of the thiosemicarbazide scaffold.

Future research should focus on several key areas to advance the development of these compounds:

-

Elucidation of Specific Mechanisms: While general mechanisms of action for thiosemicarbazones are proposed, further studies are needed to delineate the specific signaling pathways and molecular targets of iodinated thiosemicarbazides.

-

In Vivo Efficacy and Toxicity: Comprehensive in vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetic profiles, and safety of these compounds in animal models.

-

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial to optimize the chemical structure of iodinated thiosemicarbazides to maximize their therapeutic index.

-

Development of Drug Delivery Systems: Investigating novel drug delivery strategies could help to improve the solubility, bioavailability, and targeted delivery of these compounds.

References

- 1. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]

- 3. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxidative stress induced by a copper-thiosemicarbazone complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new series of thiosemicarbazone-based anti-inflammatory agents exerting their action through cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silencing TLR4/MyD88/NF-κB Signaling Pathway Alleviated Inflammation of Corneal Epithelial Cells Infected by ISE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

fundamental chemistry of 4-aryl-3-thiosemicarbazides

An In-Depth Technical Guide on the Fundamental Chemistry of 4-Aryl-3-Thiosemicarbazides

Introduction

4-aryl-3-thiosemicarbazides are a significant class of organic compounds characterized by a core thiosemicarbazide structure (a thiourea unit linked to a hydrazine moiety) with an aryl group attached to the N4 position. These compounds are of considerable interest in medicinal and synthetic chemistry due to their versatile reactivity and wide spectrum of biological activities.[1][2][3] They serve as crucial intermediates for the synthesis of various heterocyclic compounds and have been extensively studied for their potential as therapeutic agents.[4][5] Their biological profiles include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3][6][7] This guide provides a detailed overview of their fundamental chemistry, synthesis, reactivity, and characterization, tailored for researchers and professionals in drug development.

Core Chemical Structure and Synthesis

The generalized structure of a 4-aryl-3-thiosemicarbazide is shown below. The numbering of the thiosemicarbazide backbone starts from the terminal nitrogen of the hydrazine group.

The primary and most common method for synthesizing 4-aryl-3-thiosemicarbazides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate. This reaction is typically carried out in a suitable solvent like ethanol or methanol.

An alternative synthetic route involves a multi-step process starting from an aromatic amine. The amine is treated with ammonium hydroxide, carbon disulfide, and sodium chloroacetate, followed by a final reaction with hydrazine hydrate to yield the desired 4-aryl substituted thiosemicarbazide.[4]

Reactivity and Chemical Properties

The chemical behavior of 4-aryl-3-thiosemicarbazides is dictated by the presence of the reactive hydrazine (-NH-NH₂) and thiocarbonyl (C=S) groups.

-

Formation of Thiosemicarbazones: The most significant reaction of 4-aryl-3-thiosemicarbazides is their condensation with aldehydes and ketones.[1][4] The nucleophilic terminal amino group of the hydrazine moiety attacks the electrophilic carbonyl carbon, leading to the formation of a C=N bond and yielding the corresponding 4-aryl-3-thiosemicarbazone. These thiosemicarbazone derivatives are themselves a class of compounds with extensive biological activities.[1][8]

-

Heterocyclic Synthesis: 4-aryl-3-thiosemicarbazides are valuable precursors for synthesizing a variety of five- and six-membered heterocyclic compounds, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones.[4][5] These cyclization reactions typically involve reacting the thiosemicarbazide with reagents containing two electrophilic centers.

-

Ligand Chemistry: The presence of nitrogen and sulfur atoms makes these molecules excellent ligands for transition metals. They can coordinate with metal ions to form stable complexes, a property that is often implicated in their biological mechanism of action.[8]

Spectroscopic Characterization

The structural elucidation of 4-aryl-3-thiosemicarbazides and their derivatives is routinely performed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching frequencies typically observed in the 3100-3400 cm⁻¹ range, C=S stretching around 1200-1300 cm⁻¹, and bands corresponding to the aromatic ring.[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectra show characteristic signals for the amine protons (NH and NH₂), which are typically broad singlets and may be exchangeable with D₂O.[1][4] Aromatic protons appear in the downfield region (usually 6.5-8.5 ppm).

-

¹³C NMR: The thiocarbonyl carbon (C=S) gives a characteristic signal in the range of 175-185 ppm.[1] Aromatic carbons resonate in their expected regions.

-

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.

Quantitative Data Summary

The following tables summarize representative data for the synthesis and characterization of 4-aryl-3-thiosemicarbazide derivatives.

Table 1: Synthesis and Physical Properties of Representative 4-Aryl Thiosemicarbazones.

| Compound ID | Aryl Substituent (on Aldehyde) | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| 1 | 4-Fluorophenyl | 50 | 189.5-191 | C₈H₈FN₃S |

| 2 | 4-Chlorophenyl | 13 | 207-208 | C₈H₈ClN₃S |

| 3 | 4-Bromophenyl | 30 | 194-195 | C₈H₈BrN₃S |

| 4 | 4-Methoxyphenyl | 37 | 194-195 | C₉H₁₁N₃OS |

| 5 | 4-Nitrophenyl | 61 | 230-231 | C₈H₈N₄O₂S |

Data extracted from reference[1].

Table 2: Spectroscopic Data for Representative 4-Aryl Thiosemicarbazones.

| Compound ID | IR (KBr, cm⁻¹) ν(N-H), ν(C=N), ν(C=S) | ¹H NMR (DMSO-d₆, δ ppm) Signals for NH, NH₂, CH=N | ¹³C NMR (DMSO-d₆, δ ppm) Signal for C=S |

|---|---|---|---|

| 1 | 3391, 3235, 1601, 1290 | 11.43 (s, 1H), 8.19 & 8.04 (2bs, 2H), 8.02 (s, 1H) | 177.1 |

| 2 | 3435, 3281, 1599, 1285 | 11.48 (s, 1H), 8.23 & 8.07 (2bs, 2H), 8.01 (s, 1H) | Not Reported |

| 3 | 3323, 3153, 1593, 1288 | Not Reported | Not Reported |

| 4 | 3394, 3275, 1592, 1245 | 11.43 (s, 1H), 8.22 & 8.06 (2bs, 2H), 8.00 (s, 1H) | 177.9 |

| 5 | 3424, 3157, 1604, 1340 | 11.62 (s, 1H), 8.33 & 8.31 (2bs, 2H), 8.13 (s, 1H) | 178.3 |

Data extracted from reference[1]. Note: Specific C=S IR peaks are often difficult to assign definitively and are not always reported.

Experimental Protocols

Protocol 1: General Synthesis of 4-(p-tolyl)thiosemicarbazide

This protocol is adapted from the multi-step synthesis starting from an aromatic amine.[4]

-

Step A: Preparation of Dithiocarbamate Salt: A mixture of p-toluidine (0.1 mol), concentrated ammonium hydroxide (15 mL), and ethanol (50 mL) is cooled in an ice bath. Carbon disulfide (0.1 mol) is added dropwise with constant stirring. The reaction mixture is stirred for an additional hour.

-

Step B: Formation of Dithiocarbamic Acid Ester: A solution of sodium chloroacetate (0.1 mol) in water (25 mL) is added to the reaction mixture from Step A. The mixture is stirred for 30 minutes at room temperature. The resulting solid is filtered, washed with water, and dried.

-

Step C: Hydrazinolysis: The solid from Step B is suspended in ethanol (50 mL). Hydrazine hydrate (0.15 mol) is added, and the mixture is refluxed for 1-2 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is filtered. The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 4-(p-tolyl)thiosemicarbazide.

Protocol 2: General Synthesis of a 4-Aryl-3-Thiosemicarbazone

This protocol describes the condensation reaction between a 4-aryl-3-thiosemicarbazide and an aldehyde.[1]

-

Reaction Setup: A solution of 4-phenylthiosemicarbazide (10 mmol) in methanol (50 mL) is prepared in a round-bottom flask.

-

Addition of Aldehyde: The desired substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde) (10 mmol) is added to the solution.

-

Reaction Conditions: A few drops of a catalyst, such as glacial acetic acid or concentrated hydrochloric acid, may be added.[4] The mixture is stirred at room temperature.

-

Monitoring and Completion: The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to 24 hours, often indicated by the formation of a precipitate.[1]

-

Isolation and Purification: The precipitated product is collected by filtration, washed with cold methanol (20 mL), and dried at room temperature to yield the pure thiosemicarbazone.[1]

Visualizations

Workflow for Thiosemicarbazone Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of 4-aryl-3-thiosemicarbazones.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. juniv.edu [juniv.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Technical Guide: 4-(4-Iodophenyl)-3-thiosemicarbazide (CAS 41401-36-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and experimental protocols associated with 4-(4-Iodophenyl)-3-thiosemicarbazide, CAS number 41401-36-9. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.

Chemical and Physical Properties

This compound is a halogenated aryl thiosemicarbazide derivative. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 41401-36-9 | [1] |

| Molecular Formula | C₇H₈IN₃S | [1] |

| Molecular Weight | 293.13 g/mol | [1] |

| Melting Point | 200 °C (decomposition) | [1] |

| Boiling Point | 353.4 °C at 760 mmHg | [1] |

| Density | 1.974 g/cm³ | [1] |

| Flash Point | 167.5 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | [2] |

Synthesis

A general and adaptable protocol for the synthesis of 4-arylthiosemicarbazides involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate. For the synthesis of this compound, 4-iodophenyl isothiocyanate would be the key starting material.

Experimental Protocol: General Synthesis of 4-Arylthiosemicarbazides

This protocol is adapted from procedures described for the synthesis of similar thiosemicarbazide derivatives.[3][4]

Materials:

-

4-Iodophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol or Propanol

Procedure:

-

Dissolve 1 molar equivalent of 4-iodophenyl isothiocyanate in a suitable solvent such as ethanol or propanol.

-

To the stirring solution, add 1 to 1.2 molar equivalents of hydrazine hydrate dropwise at room temperature.

-

A precipitate is expected to form upon the addition of hydrazine hydrate.

-

Continue stirring the reaction mixture at room temperature for a period of 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, collect the precipitate by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol-DMF mixture.[4]

Figure 1. Synthetic pathway for this compound.

Potential Biological Activities and Mechanism of Action

While specific studies on CAS 41401-36-9 are limited, extensive research on the broader class of 4-arylthiosemicarbazides has revealed significant biological potential. The primary mechanism of action for many of these compounds appears to be the inhibition of tyrosinase .[5][6][7]

Tyrosinase is a key enzyme in melanin biosynthesis and is also implicated in other biological processes. By inhibiting this enzyme, 4-arylthiosemicarbazides can exert various effects.

Anti-Toxoplasma gondii Activity

A significant area of investigation for 4-arylthiosemicarbazides is their potent activity against the parasite Toxoplasma gondii.[2][5][8] The proposed mechanism involves the inhibition of a parasite-specific tyrosinase, which is crucial for its metabolic pathways.[5] Studies on iodo-substituted analogs, particularly those with the iodine at the meta-position, have shown high efficacy.[5][8] It is highly probable that the para-iodo derivative (CAS 41401-36-9) also possesses this activity.

Figure 2. Proposed mechanism of anti-Toxoplasma gondii activity.

Other Potential Activities

Thiosemicarbazide derivatives have been reported to possess a wide range of pharmacological activities, including:

Experimental Protocols

The following are detailed protocols for assays relevant to the potential biological activities of this compound.

Tyrosinase Inhibition Assay

This protocol is a standard method to determine the inhibitory effect of a compound on mushroom tyrosinase activity.[5]

Materials:

-

Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Microplate reader

-

96-well plates

Procedure:

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations.

-

In a 96-well plate, add 20 µL of the compound solution (or DMSO as a control) to each well.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

-

Immediately measure the absorbance at 492 nm every minute for 20-30 minutes using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 3. Experimental workflow for the tyrosinase inhibition assay.

In Vitro Anti-Toxoplasma gondii Proliferation Assay

This protocol provides a general framework for assessing the efficacy of compounds against Toxoplasma gondii tachyzoites in a host cell culture system.[5]

Materials:

-

Host cell line (e.g., human foreskin fibroblasts - HFF)

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Cell culture medium (e.g., DMEM with fetal bovine serum)

-

This compound

-

Control drug (e.g., pyrimethamine)

-

Microscopy equipment for visualization and counting

Procedure:

-

Seed host cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.

-

Infect the host cell monolayer with T. gondii tachyzoites at a specific multiplicity of infection (MOI).

-

After a few hours to allow for parasite invasion, remove the inoculum and wash the cells.

-

Add fresh culture medium containing various concentrations of this compound or the control drug. Include a vehicle control (DMSO).

-

Incubate the plates for 24-48 hours.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Under a microscope, count the number of parasitophorous vacuoles (PVs) per 100 host cells and the number of tachyzoites per PV for each treatment condition.

-

Calculate the percentage of inhibition of parasite proliferation compared to the vehicle control.

-

Determine the IC₅₀ value of the compound.

Suppliers

This compound (CAS 41401-36-9) is available from various chemical suppliers. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound. Potential suppliers include:

-

Sigma-Aldrich

-

Santa Cruz Biotechnology

-

Thermo Fisher Scientific

-

VWR

-

Various specialized chemical synthesis companies.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. All laboratory work should be conducted in accordance with appropriate safety guidelines and regulations.

References

- 1. This compound | CAS#:41401-36-9 | Chemsrc [chemsrc.com]

- 2. 4-Arylthiosemicarbazide derivatives - Pharmacokinetics, toxicity and anti-Toxoplasma gondii activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Iodophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of 4-(4-Iodophenyl)-3-thiosemicarbazide, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines detailed protocols and data presentation formats to enable researchers to generate and organize critical physicochemical data for this molecule.

Core Physicochemical Properties

A foundational understanding of a compound's basic properties is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C7H8IN3S | [1][2] |

| Molecular Weight | 293.13 g/mol | [1][2] |

| Melting Point | 200°C (decomposes) | [1] |

| Boiling Point | 353.4°C at 760 mmHg | [1] |

| Density | 1.974 g/cm³ | [1] |

| LogP (predicted) | 2.61550 | [1] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[3] The following section details a protocol for determining the equilibrium solubility of this compound in various media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[3]

Objective: To determine the concentration of dissolved this compound in a specific solvent at equilibrium.

Materials:

-

This compound

-

Selected solvents (e.g., Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for quantification.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspensions to settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a supernatant aliquot using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of dissolved this compound.

-

The pH of aqueous solutions should be measured at the end of the experiment.[4]

Data Presentation: Solubility Data

The following table structure is recommended for presenting the generated solubility data.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Final pH (for aqueous media) |

| Water | 25 | ||||

| Water | 37 | ||||

| 0.1 N HCl (pH 1.2) | 37 | ||||

| Acetate Buffer (pH 4.5) | 37 | ||||

| Phosphate Buffer (pH 6.8) | 37 | ||||

| Ethanol | 25 | N/A | |||

| Methanol | 25 | N/A | |||

| DMSO | 25 | N/A |

Experimental Workflow: Solubility Determination

Caption: Workflow for the determination of equilibrium solubility.

Stability Assessment

Stability testing is crucial to ensure that an API maintains its quality, safety, and efficacy throughout its shelf life.[] This section outlines a forced degradation study protocol to identify potential degradation pathways and develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, expose the API to conditions more severe than accelerated stability testing to identify degradation products.[6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (ACN) or other suitable organic solvent

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of ACN and water).

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N HCl.

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it to the initial concentration with the solvent mixture.

-

Analyze by HPLC.

-

-

Alkaline Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N NaOH.

-

Keep the solution at room temperature or heat gently for a defined period.

-

At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute it.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature for a defined period.

-

At each time point, withdraw a sample, dilute it, and analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 60°C).

-

At specified time points, withdraw samples, dissolve them in the solvent mixture to a known concentration, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method. A PDA detector can help in assessing the peak purity of the parent compound and detecting the formation of degradants. An MS detector can aid in the identification of degradation products.

-

Data Presentation: Stability Data

The results of the forced degradation study can be summarized in the following table format.

Table 2: Summary of Forced Degradation Study for this compound

| Stress Condition | Time | % Assay of Parent Compound | % Degradation | Number of Degradants | Remarks (e.g., Major Degradant RRT) |

| 0.1 N HCl | 2 hr | ||||

| 4 hr | |||||

| 8 hr | |||||

| 24 hr | |||||

| 0.1 N NaOH | 2 hr | ||||

| 4 hr | |||||

| 8 hr | |||||

| 24 hr | |||||

| 3% H₂O₂ | 2 hr | ||||

| 4 hr | |||||

| 8 hr | |||||

| 24 hr | |||||

| Thermal (60°C) | 24 hr | ||||

| 48 hr | |||||

| Photolytic | 1.2 million lux hr |

Experimental Workflow: Stability Assessment

Caption: Workflow for conducting a forced degradation study.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data that is essential for the advancement of drug discovery and development programs. The provided templates for data presentation will facilitate clear and concise reporting of the experimental findings.

References

- 1. This compound | CAS#:41401-36-9 | Chemsrc [chemsrc.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. who.int [who.int]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

Methodological & Application

Application Notes and Protocols for Antimicrobial Screening of 4-(4-Iodophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the antimicrobial screening of the compound 4-(4-Iodophenyl)-3-thiosemicarbazide. The protocols outlined below are established methods for determining the antimicrobial efficacy of a test compound.

Introduction

Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial properties.[1][2] The introduction of different substituents to the thiosemicarbazide scaffold can modulate their activity. This protocol focuses on this compound, a derivative containing an iodophenyl group, and outlines the procedures for evaluating its potential as an antimicrobial agent. The primary methods covered are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are crucial for assessing the antimicrobial spectrum and potency of the compound.[3][4]

Synthesis of this compound

A general method for the synthesis of 4-arylthiosemicarbazides involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate.[5][6]

Reaction Scheme:

4-Iodophenyl isothiocyanate + Hydrazine hydrate → this compound

General Synthetic Procedure: To a solution of hydrazine hydrate in an appropriate solvent such as ethanol, an equimolar amount of 4-iodophenyl isothiocyanate is added.[5] The reaction mixture is then stirred, often at room temperature or with gentle heating, until the reaction is complete, which can be monitored by thin-layer chromatography.[6] The resulting solid product, this compound, is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.[7] The final product can be recrystallized to achieve higher purity. The structure and purity of the synthesized compound should be confirmed using analytical techniques such as NMR, IR spectroscopy, and elemental analysis.[5][7]

Antimicrobial Screening Protocols

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Agar (MHA)[10]

-

Sterile saline (0.85% NaCl)[11]

-

Sterile 96-well microtiter plates[12]

-

Sterile Petri dishes

-

Sterile cotton swabs[10]

-

Micropipettes and sterile tips

-

Incubator[13]

-

Nephelometer or spectrophotometer

-

McFarland 0.5 turbidity standard[11]

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.[14]

-

Suspend the colonies in sterile saline.[10]

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a nephelometer or by visual comparison.[10][11]

-

Dilute this standardized suspension to the final required inoculum density for the specific assay.[15]

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

-

Preparation of Test Compound Dilutions:

-

Inoculation:

-

Prepare the final bacterial inoculum by diluting the standardized suspension in MHB to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum.

-

Sterility Control: A well containing only MHB.

-

Positive Control: A well containing a known antibiotic and the bacterial inoculum.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 16-20 hours in an aerobic environment.[13]

-

-

Interpretation of Results:

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4]

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

-

Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

Data Presentation

The results of the antimicrobial screening should be summarized in a clear and concise table.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 62.5 | 125 | 2 | Bactericidal |

| Escherichia coli | >500 | >500 | - | Inactive |

| Pseudomonas aeruginosa | 250 | 500 | 2 | Bactericidal |

| Bacillus subtilis | 31.25 | 62.5 | 2 | Bactericidal |

-

Interpretation: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 is considered bacteriostatic.[4]

Visualizations

Caption: Workflow for MIC and MBC Determination.

Caption: Relationship between MIC, MBC, and Activity Type.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 2.4. Determination of Minimum Inhibition Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 5. Novel thiosemicarbazones derivatives bearing aromatic iodine moiety: Design, synthesis and anti-malarial activity - Arabian Journal of Chemistry [arabjchem.org]

- 6. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. microbe-investigations.com [microbe-investigations.com]

Application Notes and Protocols: 4-(4-Iodophenyl)-3-thiosemicarbazide Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Iodophenyl)-3-thiosemicarbazide is a synthetic compound belonging to the thiosemicarbazide class of molecules. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known for a wide range of biological activities, including enzyme inhibition.[1][2] The structural features of these compounds, particularly the thiosemicarbazide moiety, make them effective inhibitors of various enzymes, often through chelation of metal ions in the enzyme's active site.[3][4] This document provides detailed protocols for assessing the inhibitory activity of this compound against two common target enzymes: tyrosinase and urease.

Recent studies have highlighted the potential of thiosemicarbazide derivatives as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis, and urease, an enzyme implicated in infections by ureolytic bacteria like Helicobacter pylori.[2][3][5][6] The protocols outlined below are standard, widely used methods that can be adapted for screening and characterizing the inhibitory potential of this compound.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound and Reference Compounds

| Compound | Target Enzyme | Substrate | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

| This compound | Mushroom Tyrosinase | L-DOPA | TBD | TBD | TBD |

| Kojic Acid (Reference) | Mushroom Tyrosinase | L-DOPA | ~5.0 - 20.0 | Competitive | N/A |

| This compound | Jack Bean Urease | Urea | TBD | TBD | TBD |

| Thiourea (Reference) | Jack Bean Urease | Urea | ~22.0 | Competitive | N/A |

| TBD: To be determined by experimentation. IC₅₀ values for reference compounds are approximate and can vary between studies. |

Experimental Protocols

Tyrosinase Inhibition Assay

Principle:

This assay measures the ability of an inhibitor to reduce the activity of tyrosinase, a copper-containing enzyme that catalyzes the oxidation of L-dihydroxyphenylalanine (L-DOPA) to dopachrome. The formation of the colored product, dopachrome, is monitored spectrophotometrically at 492 nm.[7] The thiosemicarbazide moiety is thought to chelate the copper ions in the active site of tyrosinase, thereby inhibiting its activity.[3][4]

Materials and Reagents:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus, Sigma-Aldrich)

-

This compound

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Kojic acid (reference inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 5 mM) in phosphate buffer.[5]

-

Prepare stock solutions of this compound and kojic acid (e.g., 10 mM) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer (pH 6.8)

-

20 µL of tyrosinase solution (final concentration ~72 U/mL)[7]

-

20 µL of various concentrations of the test compound or reference inhibitor (dissolved in DMSO, and diluted with buffer). For the control, add 20 µL of buffer/DMSO.

-

-

Incubate the plate at 37°C for 10 minutes.[7]

-

To initiate the reaction, add 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 492 nm every minute for 15-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

-

Urease Inhibition Assay

Principle:

This assay is based on the indophenol method, which measures the amount of ammonia produced when urease hydrolyzes urea.[1][2] The ammonia reacts with a phenol-hypochlorite reagent to form a blue-colored indophenol complex, which can be quantified spectrophotometrically at 625 nm. A decrease in the formation of the blue color indicates inhibition of urease activity.

Materials and Reagents:

-

Jack Bean Urease (e.g., Sigma-Aldrich)

-

This compound

-

Urea

-

Thiourea (reference inhibitor)

-

Phosphate buffer (0.1 M, pH 7.5)[8]

-

Phenol Reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)

-

Alkali Reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% sodium hypochlorite)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of Jack Bean Urease (e.g., 5 Units/mL) in phosphate buffer.[8]

-

Prepare a stock solution of urea (e.g., 100 mM) in phosphate buffer.

-

Prepare stock solutions of this compound and thiourea (e.g., 10 mM) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

25 µL of urease solution

-

5 µL of various concentrations of the test compound or reference inhibitor. For the control, add 5 µL of buffer/DMSO.

-

-

Pre-incubate the plate at 37°C for 10 minutes.[8]

-

To start the reaction, add 55 µL of urea solution to each well and incubate at 37°C for 15 minutes.

-

Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.[8]

-

Incubate at 37°C for another 10 minutes for color development.[8]

-

Measure the absorbance at 625 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the dose-response curve.

-

Visualizations

Caption: Workflow for the Tyrosinase Inhibition Assay.

Caption: Workflow for the Urease Inhibition Assay.

Caption: Proposed Inhibition Mechanism of Thiosemicarbazides.

References

- 1. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]

- 2. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols: 4-(4-Iodophenyl)-3-thiosemicarbazide in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Iodophenyl)-3-thiosemicarbazide and its derivatives are a promising class of compounds in the field of anticancer drug discovery. The thiosemicarbazide scaffold is a key pharmacophore known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The incorporation of an iodophenyl moiety can enhance the lipophilicity and potential anticancer efficacy of these compounds.[1][3] These application notes provide an overview of the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the anticancer potential of this compound.

Synthesis

The synthesis of this compound is typically achieved through a one-step reaction. A general protocol is provided below, which can be optimized as needed.

Protocol: Synthesis of this compound

Materials:

-

4-Iodophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve 4-iodophenyl isothiocyanate (1 equivalent) in a minimal amount of ethanol.

-

Slowly add hydrazine hydrate (4 equivalents) to the solution at room temperature with stirring.[4]

-

A white solid precipitate of this compound will form.

-

Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

Dry the product under vacuum to obtain the final compound.

-